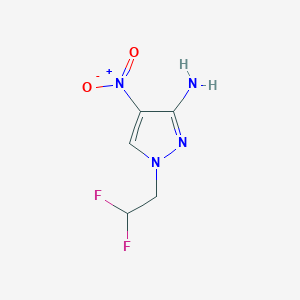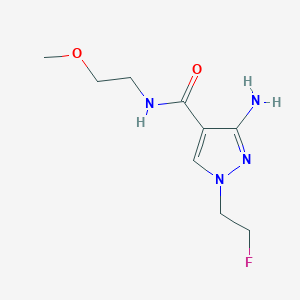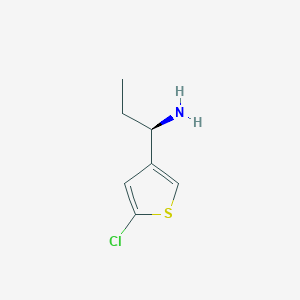
(1R)-1-(5-chlorothiophen-3-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(5-chlorothiophen-3-yl)propan-1-amine is an organic compound that belongs to the class of amines. It features a thiophene ring substituted with a chlorine atom at the 5-position and an amine group attached to a propyl chain. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(5-chlorothiophen-3-yl)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-chlorothiophene.
Formation of Intermediate: The thiophene ring is functionalized to introduce the propyl chain. This can be achieved through a Grignard reaction or other alkylation methods.
Introduction of Amine Group: The intermediate is then subjected to reductive amination to introduce the amine group at the 1-position of the propyl chain.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions for large-scale synthesis. This includes controlling temperature, pressure, and the use of catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-(5-chlorothiophen-3-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted thiophene derivatives.
Applications De Recherche Scientifique
(1R)-1-(5-chlorothiophen-3-yl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1R)-1-(5-chlorothiophen-3-yl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity and function. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-1-(5-bromothiophen-3-yl)propan-1-amine: Similar structure with a bromine atom instead of chlorine.
(1R)-1-(5-methylthiophen-3-yl)propan-1-amine: Similar structure with a methyl group instead of chlorine.
Uniqueness
(1R)-1-(5-chlorothiophen-3-yl)propan-1-amine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The specific positioning of the chlorine atom on the thiophene ring can also affect the compound’s electronic properties and stability.
Propriétés
Formule moléculaire |
C7H10ClNS |
|---|---|
Poids moléculaire |
175.68 g/mol |
Nom IUPAC |
(1R)-1-(5-chlorothiophen-3-yl)propan-1-amine |
InChI |
InChI=1S/C7H10ClNS/c1-2-6(9)5-3-7(8)10-4-5/h3-4,6H,2,9H2,1H3/t6-/m1/s1 |
Clé InChI |
LVKOVLPTHQITBE-ZCFIWIBFSA-N |
SMILES isomérique |
CC[C@H](C1=CSC(=C1)Cl)N |
SMILES canonique |
CCC(C1=CSC(=C1)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11743023.png)

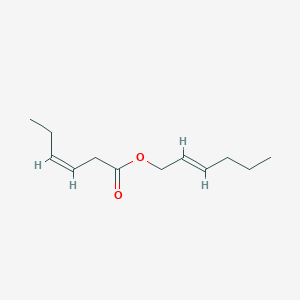

![[2-(diethylamino)ethyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11743061.png)
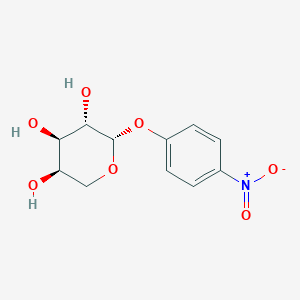
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11743073.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11743079.png)
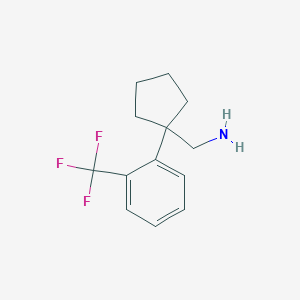
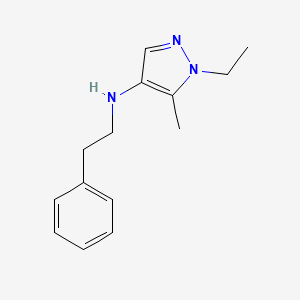
![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11743092.png)
![3-[({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol](/img/structure/B11743094.png)
